2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride
Description
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-chlorobenzyl ether group linked to an ethane-sulfonyl chloride backbone. This compound serves as a critical intermediate in synthesizing sulfonamide-based pharmaceuticals, particularly β-lactamase inhibitors, which are pivotal in combating antibiotic resistance .
Properties
Molecular Formula |
C9H10Cl2O3S |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c10-9-3-1-2-8(6-9)7-14-4-5-15(11,12)13/h1-3,6H,4-5,7H2 |
InChI Key |
GXGTZYJPFRULFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Scientific Research Applications
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The compound is compared with structurally related sulfonyl chlorides and sulfonamides, focusing on reactivity, synthetic utility, and applications.
Key Observations:
Reactivity: The sulfonyl chloride group in this compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), a feature shared with benzene-1,3-disulfonyl chloride. However, the latter’s dual -SO₂Cl groups enhance crosslinking efficiency in polymer chemistry.
This contrasts with non-chlorinated analogs, which show reduced antimicrobial activity.
Synthetic Complexity: Multi-step synthesis (e.g., O-alkylation, Boc deprotection) for this compound derivatives increases procedural complexity compared to monosubstituted sulfonyl chlorides like toluene-4-sulfonyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
